Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylate hydrochloride
Description
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Properties
IUPAC Name |
methyl spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2.ClH/c1-16-12(15)11-9-4-2-3-5-10(9)13(6-7-13)8-14-11;/h2-5,11,14H,6-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVAMJBYTPSXFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=CC=CC=C2C3(CC3)CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylate hydrochloride is a novel compound with potential therapeutic applications. Its unique spirocyclic structure is associated with a range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
- Chemical Name : this compound
- CAS Number : 1203686-90-1
- Molecular Formula : C13H16ClNO2
- Molecular Weight : 253.73 g/mol
Anticancer Activity
The anticancer potential of spirocyclic compounds, particularly those related to isoquinoline structures, has been a focus of recent studies. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound shows potent activity against prostate (PC-3) and colorectal (RKO) cancer cells.
Anti-inflammatory Activity
Compounds with spirocyclic structures have also demonstrated anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies have shown that derivatives of spiro[cyclopropane]-containing compounds can reduce inflammation markers in cell cultures.
Antiviral Activity
This compound has been evaluated for its antiviral properties. Preliminary studies suggest that it may act as an inhibitor of viral replication in certain models, particularly against HIV and hepatitis C virus (HCV). The structural similarity to known antiviral agents enhances its potential as a therapeutic candidate.
Study on Cytotoxicity
In a study evaluating the cytotoxic effects of various spirocyclic compounds, this compound was tested against five human tumor cell lines using the MTS assay. The results indicated that this compound significantly inhibited cell proliferation in a dose-dependent manner, confirming its potential as an anticancer agent .
Evaluation Against Leishmania
Another study focused on the leishmanicidal activity of similar compounds demonstrated that derivatives with spirocyclic structures exhibited potent activity against Leishmania mexicana, with IC50 values comparable to established treatments like amphotericin B . This suggests a broader spectrum of biological activity for this compound.
Scientific Research Applications
Biological Activities
Preliminary studies have suggested that methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylate hydrochloride exhibits various biological activities, including:
Applications in Medicinal Chemistry
The unique structural features of this compound make it a promising candidate for drug development. Its applications include:
- Lead Compound in Drug Discovery : The compound serves as a lead structure for the development of new therapeutic agents targeting various diseases due to its diverse biological activities.
- Pharmacodynamics Studies : Understanding the interactions between this compound and biological targets can provide insights into its mechanism of action and potential therapeutic uses.
Case Studies
Several case studies have been conducted to explore the efficacy of this compound in various applications:
- Anticancer Activity Study : A study evaluated a series of derivatives based on the spirocyclic structure against human cancer cell lines. The findings indicated several derivatives exhibited significant antiproliferative activity, suggesting potential for further development as anticancer agents .
- Molecular Docking Studies : Computational studies have been performed to assess the binding affinity of this compound with specific biological targets. These studies help predict its pharmacological profile and guide future experimental validations.
Q & A
Basic: What are the key synthetic methodologies for preparing Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylate hydrochloride?
Methodological Answer:
The synthesis typically involves spirocyclopropane annulation strategies. For example:
- Cobalt-Catalyzed Cyclopropanation : As demonstrated in similar spirocyclopropane derivatives (e.g., 3'-(2-bromophenyl)-8'-chloro-2'-(quinolin-8-yl)-spiro compound), cobalt catalysts enable room-temperature annulation of alkylidenecyclopropanes with aryl halides .
- Boc-Protected Intermediate Routes : Tert-butyl carbamate (Boc) protection of the isoquinoline nitrogen, followed by cyclopropane ring formation via intramolecular cyclization, is a common approach. Subsequent Boc removal and carboxylate methylation yield the final product .
- Safety Note : Use inert atmospheres (e.g., N₂) during cyclopropane synthesis to prevent ring-opening reactions due to moisture or oxygen .
Basic: How is the structural integrity of the spirocyclopropane moiety validated experimentally?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Cyclopropane protons appear as distinct multiplets in the δ 0.7–1.2 ppm range due to ring strain. For example, in related cyclopropane-spiro compounds, protons resonate as multiplet clusters (e.g., 0.78–0.76 ppm for cyclopropane CH₂ groups) .
- ¹³C NMR : Cyclopropane carbons exhibit signals at δ 10–25 ppm, confirmed via DEPT-135 experiments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with deviations <2 ppm. For example, a related compound (C34H34N8O4) showed [M+H]⁺ at m/z 619.28 .
- X-Ray Crystallography : Used to resolve spiro junction geometry and confirm cyclopropane bond angles (e.g., ~60°) .
Advanced: How do researchers address discrepancies in spectroscopic data for spirocyclopropane derivatives?
Methodological Answer:
Discrepancies often arise due to:
- Dynamic Ring Strain : Cyclopropane’s strained geometry causes variable NMR splitting patterns under different temperatures or solvents. For example, temperature-dependent ¹H NMR can resolve overlapping signals .
- Stereochemical Isomerism : Use chiral HPLC (e.g., Chiralpak® columns) to separate enantiomers, as seen in rac-methyl cyclopropane derivatives .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to confirm assignments .
Advanced: What strategies optimize the yield of spirocyclopropane formation in multistep syntheses?
Methodological Answer:
- Catalyst Screening : Transition metals like cobalt (Co) or palladium (Pd) improve cyclopropanation efficiency. For example, Co-catalyzed reactions achieve >80% yield at RT .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) stabilize intermediates, while additives like K₂CO₃ mitigate acid-sensitive cyclopropane degradation .
- Protection-Deprotection Cycles : Boc or methyl ester protection of reactive amines/carboxylates prevents side reactions during cyclopropane ring closure .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and respiratory protection (FFP2 masks) to avoid inhalation of hydrochloride salts .
- First Aid :
- Storage : Store in airtight containers under argon at –20°C to prevent hygroscopic degradation .
Advanced: How does the cyclopropane ring influence the compound’s reactivity in biological assays?
Methodological Answer:
- Strain-Driven Reactivity : The cyclopropane’s angle strain (60°) enhances electrophilicity, facilitating nucleophilic attacks in enzyme-binding pockets. For example, spirocyclopropane derivatives inhibit kinases via covalent bond formation with catalytic lysines .
- Metabolic Stability : Cyclopropane rings resist oxidative metabolism (e.g., CYP450 enzymes), improving pharmacokinetic profiles compared to non-cyclopropane analogs .
Advanced: How can computational modeling guide the design of spirocyclopropane-based inhibitors?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to predict binding poses in target proteins (e.g., Wee1 kinase). Focus on cyclopropane’s steric bulk occupying hydrophobic pockets .
- MD Simulations : Assess cyclopropane ring flexibility under physiological conditions (e.g., 310K, 1 atm) to optimize rigidity for target engagement .
- QSAR Models : Correlate cyclopropane substituent electronegativity with inhibitory potency (e.g., Hammett σ values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
